Melting Point Purity Benchmark: Dichloromethyl Phenyl Sulfone mp 58.4–58.9°C Versus Discrepant Literature Values for Analogs
Dichloromethyl phenyl sulfone exhibits a sharp melting point of 331.5–332.0 K (58.4–58.9°C) as determined via X-ray crystallography with unequivocal structural confirmation [1]. This narrow melting range provides a reliable and quantifiable purity benchmark for procurement verification, in contrast to the variability reported for related halomethyl sulfones where multiple conflicting melting point values exist in the literature [1]. The compound crystallizes in the monoclinic space group P2₁/c with eight molecules per unit cell (Z = 8) and a calculated density of 1.604 Mg m⁻³, establishing a well-defined crystallographic fingerprint absent for less thoroughly characterized analogs [1].
| Evidence Dimension | Melting point as purity and identity indicator |
|---|---|
| Target Compound Data | 331.5–332.0 K (58.4–58.9°C) sharp melting point, X-ray confirmed |
| Comparator Or Baseline | Trichloromethyl phenyl sulfone (CAS 42764-08-9): 121°C reported; Chloromethyl phenyl sulfone (CAS 7205-98-3): 51–53°C reported |
| Quantified Difference | Dichloromethyl mp is intermediate between monochloro (51–53°C) and trichloro (121°C) analogs; narrow range (0.5 K) indicates high purity attainable |
| Conditions | Single-crystal X-ray diffraction; compound prepared from sodium benzenesulfinate with chloroform in KOH |
Why This Matters
The crystallographically verified melting point provides a definitive, instrument-free purity check that prevents procurement of degraded or misidentified material, a critical quality assurance parameter not uniformly available for mono- or tri-chlorinated analogs.
- [1] Chan-Yu-King, R.; Anil, J. Dichloromethyl phenyl sulfone. Acta Crystallographica Section E, 2002, 58(6), o6089. View Source
